S-adenosylmethionine chloride
Overview
Description
S-adenosylmethionine (SAM or AdoMet) is a critical biological molecule that serves as a major methyl donor in enzymatic reactions, facilitated by methyltransferases . It is synthesized from adenosine triphosphate (ATP) and the amino acid methionine by the enzyme methionine adenosyltransferase (MAT) . SAM is involved in various metabolic processes, including the synthesis of cyclopropyl fatty acids, amino groups for biotin precursors, ribosyl groups for modified nucleosides in tRNAs, and aminopropyl groups for ethylene and polyamine synthesis . It also plays a role in the generation of 5'-deoxyadenosyl radicals, which are crucial for initiating metabolic reactions and biosynthetic pathways .
Synthesis Analysis
The biosynthesis of SAM involves a unique enzymatic reaction where the sulfonium center is formed by displacing the polyphosphate chain from MgATP . This process is catalyzed by S-adenosylmethionine synthetase, which has been studied in Escherichia coli . The enzyme MAT catalyzes the synthesis of SAM, pyrophosphate (PPi), and orthophosphate (Pi) from ATP and L-methionine . The crystal structure of MAT has been determined, providing insights into the active site and the catalytic reaction mechanism . The enzyme's structure is highly conserved across different organisms, indicating a universal mechanism for SAM synthesis .
Molecular Structure Analysis
The molecular structure of SAM synthetase has been elucidated through crystallography, revealing a tetrameric enzyme composed of four identical subunits . Each subunit consists of three domains with pseudo 3-fold symmetry, and the active sites are located between the subunits . The enzyme binds essential metal ions such as K+ and Mg2+, which are crucial for its activity . The crystal structures have shown the presence of ADP and Pi at the active site, suggesting ATP hydrolysis during the crystallization process .
Chemical Reactions Analysis
SAM is not only a methyl donor but also contributes methylene, amino, ribosyl, and aminopropyl groups to various biosynthetic reactions . The electrophilic character of the carbon centers adjacent to the positively charged sulfur atom of SAM drives the chemistry of these reactions . Additionally, SAM can undergo one-electron reduction to form 5'-deoxyadenosyl radicals, initiating hydrogen-atom abstraction in various metabolic pathways .
Physical and Chemical Properties Analysis
SAM exhibits chiral instability at the sulfur atom, undergoing irreversible conversion to 5'-deoxy-5'-(methylthio)adenosine and homoserine, as well as reversible conversion to an enzymically inactive stereoisomer . This instability necessitates rapid turnover or stabilization through macromolecular binding to prevent metabolic energy loss . Furthermore, the regulation of SAM synthesis is tightly controlled, as evidenced by selective N6-adenosine methylation and mRNA degradation involving METTL16 and YTHDC1, which respond to intracellular SAM levels .
Scientific Research Applications
Fibromyalgia Treatment
S-adenosylmethionine has been explored for its potential benefits in the treatment of primary fibromyalgia. A study conducted on 44 patients with primary fibromyalgia showed improvements in clinical disease activity, pain, fatigue, morning stiffness, and mood after administering 800 mg of S-adenosylmethionine daily for six weeks (Jacobsen, Danneskiold-Samsøe, & Andersen, 1991).
Liver Disease Treatment
S-adenosylmethionine has shown promise in treating different chronic liver diseases. A study on chronically biliary obstructed rats demonstrated that S-adenosylmethionine treatment contributed to improved microsomal function, partially preventing the reduction in microsomal membrane fluidity and activities of various microsomal monooxygenases (Pastor, Collado, Almar, & González‐Gallego, 1996). Another study suggested that long-term treatment with S-adenosylmethionine might improve survival or delay liver transplantation in patients with alcoholic liver cirrhosis (Mato et al., 1999).
Neurocognitive and Psychiatric Disorders
S-adenosylmethionine has been evaluated for its efficacy in treating neuropsychiatric conditions. A systematic review found promising but limited evidence supporting its use as a monotherapy and as an augmentation for antidepressants in major depressive disorder, and it might ameliorate symptoms in certain neurocognitive, substance use, and psychotic disorders (Sharma et al., 2017).
Molecular and Therapeutic Effects
The biochemical, molecular, and therapeutic effects of S-adenosylmethionine have been extensively studied, highlighting its role as a precursor to methylation, aminopropylation, and transsulfuration pathways in cellular biochemistry. These properties have led to its use in clinical studies for various conditions, including depression, dementia, liver disease, and osteoarthritis (Bottiglieri, 2002).
Enhancing SAMe Production in Yeast
Research efforts have focused on developing rapid, cost-effective, and higher-yielding S-adenosylmethionine production methods. A genetic approach in yeast for SAMe production has been described, considering the beneficial effects of SAMe in treating alcoholic liver disease, depression, and joint pain (Kanai, Mizunuma, Fujii, & Iefuji, 2017).
Safety And Hazards
Future Directions
Despite the biological versatility of SAM, it parallels the chemistry of sulfonium compounds used in organic synthesis . The question thus becomes how enzymes catalyze distinct transformations via subtle differences in their active sites . In the future, SAM might be a new target of autophagy regulators and be widely used in the treatment of various diseases .
properties
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);1H/t7-,8+,10+,11+,14+,27?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFPQIYEZQULMZ-XKGORWRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN6O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5032020 | |
Record name | S-Adenosylmethionine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-adenosylmethionine chloride | |
CAS RN |
24346-00-7 | |
Record name | S-Adenosyl-L-methionine chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24346-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Adenosylmethionine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024346007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosylmethionine chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5032020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-5'-[(3-amino-3-carboxypropyl)methylsulphonio]-5'-deoxyadenosine chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-ADENOSYLMETHIONINE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B02SK72839 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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